molecular formula C26H20O B13077366 2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone

2-([1,1'-Biphenyl]-2-yl)-1,2-diphenylethanone

Cat. No.: B13077366
M. Wt: 348.4 g/mol
InChI Key: WNQRKUJDEJQGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired product .

Industrial Production Methods

Industrial production of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl or diphenylethanone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone include:

Uniqueness

2-([1,1’-Biphenyl]-2-yl)-1,2-diphenylethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

1,2-diphenyl-2-(2-phenylphenyl)ethanone

InChI

InChI=1S/C26H20O/c27-26(22-16-8-3-9-17-22)25(21-14-6-2-7-15-21)24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H

InChI Key

WNQRKUJDEJQGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.